molecular formula C14H10BrN3O2 B5810995 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B5810995
M. Wt: 332.15 g/mol
InChI Key: JKWJPEBPFMSVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its diverse properties. It belongs to the pyrazolopyrimidine family and is known for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle regulation. It has also been reported to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate immune responses. In addition, it has been shown to reduce inflammation and oxidative stress, which are major contributors to many diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in lab experiments is its diverse range of activities. It can be used to study various disease processes and has the potential to lead to the development of novel therapeutics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of new targets for the compound, which could lead to the development of more effective therapeutics. Finally, there is a need for further studies on the safety and toxicity of the compound, which will be critical for its eventual use in clinical settings.

Synthesis Methods

The synthesis of 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves a multi-step process that begins with the reaction of 2-amino-5-bromo-3-methylpyrazine with ethyl acetoacetate in the presence of sodium ethoxide. This is followed by the reaction of the resulting product with hydrazine hydrate and acetic acid to form the pyrazolopyrimidine ring system. Finally, the carboxylic acid group is introduced by reacting the compound with chloroacetic acid in the presence of sodium hydroxide.

Scientific Research Applications

3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, anti-inflammatory, and antifungal activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c1-8-7-10(9-5-3-2-4-6-9)16-13-11(15)12(14(19)20)17-18(8)13/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWJPEBPFMSVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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